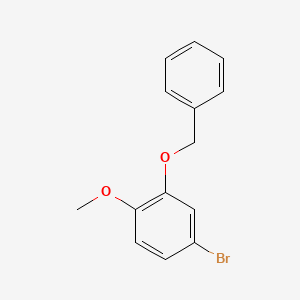
2-(Benzyloxy)-4-bromo-1-methoxybenzene
Cat. No. B1283350
Key on ui cas rn:
78504-28-6
M. Wt: 293.15 g/mol
InChI Key: OFFXGGNLPNBCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08148415B2
Procedure details


NaH, 60% dispersion in mineral oil (0.61 g, 15.3 mmol) was added in three equal portions to DMF (25 mL) pre-cooled to 0° C. 5-Bromo-2-methoxyphenol (2.60 g, 12.8 mmol) was then added in three portions, and the resulting brown solution was stirred for 20 min. Benzyl bromide (2.63 g, 15.3 mmol) was added and the reaction mixture was allowed to warm to room temperature and was stirred overnight resulting in the formation of a yellow solution. The reaction mixture was poured onto H2O (40 mL) leading to the formation of a white precipitate which was extracted into EtOAc (4×50 mL). The combined organics were washed with H2O (4×75 mL), brine (75 mL), dried (MgSO4) and the solvent was removed in vacuo. The crude product was obtained as a white solid which was purified by recrystallisation from Et2O to give the title compound (2.90 g, 77%, mp 109-110° C. [lit. 105-106° C. (Et2O)]Aust. J. Chem., 1981, 34 587) as a white crystalline solid; δH (270 MHz, CDCl3) 7.47-7.26 (5H, m, ArH), 7.07-7.00 (2H, m, ArH), 6.74 (1H, d, J=8.7, ArH), 5.10 (2H, s, CH2), 3.85 (3H, s, CH3), LRMS (FAB+) 294.0 ([M+H]+, 35%), 292.0 (35), 91.1 (100).

[Compound]
Name
oil
Quantity
0.61 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:11][CH3:12])=[C:8]([OH:10])[CH:9]=1.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C>[CH2:13]([O:10][C:8]1[CH:9]=[C:4]([Br:3])[CH:5]=[CH:6][C:7]=1[O:11][CH3:12])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
2.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting brown solution was stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the formation of a yellow solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto H2O (40 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted into EtOAc (4×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with H2O (4×75 mL), brine (75 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was obtained as a white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by recrystallisation from Et2O
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)Br)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
